molecular formula C10H10N2O B3024922 3-cyano-N-ethylbenzamide CAS No. 623569-55-1

3-cyano-N-ethylbenzamide

Cat. No. B3024922
CAS RN: 623569-55-1
M. Wt: 174.2 g/mol
InChI Key: BPJJXDSASOLMCR-UHFFFAOYSA-N
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Description

3-Cyano-N-ethylbenzamide is a chemical compound with the empirical formula C10H10N2O and a molecular weight of 174.20 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of 3-cyano-N-ethylbenzamide can be represented by the SMILES string N#CC1=CC=CC(C(NCC)=O)=C1 . The InChI representation is 1S/C10H10N2O/c1-2-12-10(13)9-5-3-4-8(6-9)7-11/h3-6H,2H2,1H3,(H,12,13) .


Physical And Chemical Properties Analysis

3-Cyano-N-ethylbenzamide is a solid substance . Unfortunately, detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved information.

Scientific Research Applications

Behavioral and Toxicological Responses to Repellents

Research on compounds similar to 3-cyano-N-ethylbenzamide, such as N,N-diethyl-3-methylbenzamide (DEET), has been conducted to understand their behavioral and toxicological effects on insects like Rhodnius prolixus, a vector of Chagas disease. DEET showed both repellency and increased locomotor activity in nymphs, suggesting potential applications in vector control strategies (Alzogaray, 2015).

Inhibition of Poly (ADP-ribose) Synthase

Compounds such as 3-aminobenzamide, an inhibitor of poly (ADP-ribose) synthetase, have been studied for their protective effects in models of inflammation and ischemia-reperfusion injury. This research indicates that inhibiting poly (ADP-ribose) synthetase can have potent anti-inflammatory effects and protect against cellular injury, suggesting a possible application in treating conditions associated with oxidative stress and inflammation (Cuzzocrea et al., 1998).

Pharmacokinetics and Biodistribution Studies

Studies on derivatives of benzamide, such as fluorinated 3-aminobenzamide, have been conducted to understand their biodistribution and pharmacokinetics in tumor models using magnetic resonance imaging. This research helps in assessing the potential of such compounds as radiosensitizers for therapeutic applications (Brix et al., 2005).

Modulation of Enzymatic Activity in Cancer Models

Research on novel ruthenium(II) complexes containing carboxy and alkyl substituted benzamide ligands has shown interactions with enzymes like M4-lactate dehydrogenase in cancer models, leading to tumor regression. These findings suggest therapeutic applications in targeting enzymes supportive of tumor growth (Koiri et al., 2009).

properties

IUPAC Name

3-cyano-N-ethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-2-12-10(13)9-5-3-4-8(6-9)7-11/h3-6H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPJJXDSASOLMCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=CC(=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cyano-N-ethylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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